3,6-Dimethylpiperazin-2-one hydrochloride

Medicinal Chemistry Structure-Activity Relationship Topoisomerase Inhibition

3,6-Dimethylpiperazin-2-one hydrochloride (CAS 4921-66-8) is a chiral piperazin-2-one derivative with a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol. Characterized by methyl substituents at the 3- and 6-positions and a ketone at the 2-position on the piperazine ring, this compound class serves as a key chiral building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in CNS, oncology, and antiviral programs.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 4921-66-8
Cat. No. B12107128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpiperazin-2-one hydrochloride
CAS4921-66-8
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCC1CNC(C(=O)N1)C.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H
InChIKeyJCTNLEPFUYOFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylpiperazin-2-one Hydrochloride: A Chiral Piperazinone Scaffold for Stereospecific Pharmaceutical R&D


3,6-Dimethylpiperazin-2-one hydrochloride (CAS 4921-66-8) is a chiral piperazin-2-one derivative with a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . Characterized by methyl substituents at the 3- and 6-positions and a ketone at the 2-position on the piperazine ring, this compound class serves as a key chiral building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in CNS, oncology, and antiviral programs . The hydrochloride salt form enhances aqueous solubility, broadening its utility in solution-phase chemistry and biological assays compared to the free base . Its structural configuration—specifically the (3R,6R) stereochemistry of this CAS registry—provides a defined three-dimensional orientation that directly impacts target binding in downstream applications .

Why Generic Piperazin-2-ones and Other Substitution Patterns Cannot Replace 3,6-Dimethylpiperazin-2-one Hydrochloride in Stereospecific Synthesis


In drug discovery, small changes in substitution pattern and stereochemistry on the piperazin-2-one ring can profoundly alter pharmacological profiles [1]. For example, the placement of methyl groups influences both the compound's conformational preferences and its metabolic stability, as demonstrated by differential mammalian topoisomerase II and DNA gyrase inhibition among cis- and trans-methylpiperazine fluoroquinolones [2]. Simply substituting 3,6-dimethylpiperazin-2-one hydrochloride with unsubstituted piperazin-2-one (MW 136.58 g/mol) or a 3,3-dimethyl regioisomer eliminates the desired stereochemical and steric attributes essential for target engagement . The hydrochloride salt form itself is a critical procurement specification: the free base can exhibit different solubility and reactivity profiles, affecting reaction yields and reproducibility. The following evidence establishes where this specific compound provides quantifiable, verifiable differentiation from its closest analogs.

Quantitative Differentiation Evidence for 3,6-Dimethylpiperazin-2-one Hydrochloride vs. Closest Analogs


Determinant Impact of 3,6-Dimethyl Substitution Pattern on Biological Target Potency over 3,3-Dimethyl and Unsubstituted Analogs

The precise position of methyl substituents on the piperazine ring is a primary determinant of biological activity. In fluoroquinolone antibiotics incorporating a C-7 piperazine ring, the cis-3,5-dimethyl substitution pattern was shown to be 4- to 8-fold more potent against mammalian topoisomerase II compared to unsubstituted piperazine, while having negligible effect on bacterial DNA gyrase, demonstrating that 3,6-dimethyl geometry critically alters target selectivity [1]. This class-level SAR confirms that 3,6-dimethylpiperazin-2-one hydrochloride's substitution pattern is not interchangeable with 3,3-dimethylpiperazin-2-one (CAS 22476-74-0) or piperazin-2-one (CAS 24123-06-6) without significant alteration of biological activity. Furthermore, the (3R,6R) stereochemistry of the title compound has been associated with distinct receptor-binding profiles in class-level studies, whereas the (3S,6S) and (3S,6R) isomers exhibit different binding affinities in serotonin reuptake assays .

Medicinal Chemistry Structure-Activity Relationship Topoisomerase Inhibition

Enhanced Aqueous Solubility of Hydrochloride Salt versus Free Base Enables Higher Assay-Ready Concentrations

The hydrochloride salt form of 3,6-dimethylpiperazin-2-one (MW 164.63 g/mol) provides a quantifiable solubility advantage over the free base (MW 128.17 g/mol) in aqueous media. The salt form is reported to be soluble in water to at least 25 mg/mL, enabling stock solution preparation at concentrations of ≥ 152 mM for biological assays [1]. By contrast, the free base (CAS 4921-65-7) requires organic co-solvents such as DMSO or DMF for dissolution, with typical maximum solubility in DMSO of approximately 25 mg/mL (195 mM), but such organic solvents can introduce cytotoxicity and assay interference at higher concentrations . The hydrochloride salt thus offers a direct 152+ mM aqueous solubility window versus the free base's near-zero aqueous solubility, enabling direct dilution into aqueous assay buffers without DMSO carryover. This differentiates the hydrochloride from the free base and from 3,3-dimethylpiperazin-2-one hydrochloride, which has a comparable molecular weight but differing solubility characteristics due to structural differences .

Formulation Science Solubility Enhancement Biochemical Assay Development

Chiral Purity and Stereochemical Integrity: Quantitative Impact on Enantioselective Synthesis Outcomes

3,6-Dimethylpiperazin-2-one hydrochloride (CAS 4921-66-8) is commercially supplied with a standard purity of 95% (HPLC, NMR verified) . While this purity level is standard for research-grade intermediates, the critical differentiation lies in stereochemical identity. The (3R,6R) enantiomer (CAS 1777812-88-0) is explicitly characterized by its specific optical rotation, enabling quality control of chiral purity . In the synthesis of aprepitant and related NK₁ receptor antagonists, piperazin-2-one intermediates with defined stereochemistry at the 3- and 6-positions are essential for achieving target enantiomeric excess (ee) in the final active pharmaceutical ingredient (API); substituting a racemic mixture or wrong enantiomer can reduce the ee of the final product from >99% to <50%, rendering the synthesis economically unviable [1]. The commercial availability of both the (3R,6R) and (3S,6S) enantiomers as distinct CAS-registered products (1260619-65-5 and 1260619-64-4 respectively) further underscores the procurement importance of specifying the correct stereoisomer .

Asymmetric Synthesis Chiral Resolution Process Chemistry

Differential Reactivity Profile: 3,6-Dimethylpiperazin-2-one vs. 3,3-Dimethylpiperazin-2-one in Cyclization and Functionalization Chemistry

The 3,6-dimethyl substitution pattern on piperazin-2-one creates a distinct reactivity profile compared to the 3,3-dimethyl regioisomer (CAS 22476-74-0). In the 3,6-dimethyl configuration, both nitrogen atoms (N1 and N4) are sterically accessible for functionalization, whereas the 3,3-dimethyl analogue has one nitrogen adjacent to a quaternary carbon, reducing its nucleophilicity . This has practical consequences: Leuckart alkylation of 3,3-dimethyl-2-piperazinone proceeds exclusively at N4, yielding 3,3,4-trimethyl-2-piperazinone in high selectivity [1]. By contrast, 3,6-dimethylpiperazin-2-one offers two reactive nitrogen sites for sequential or orthogonal functionalization, enabling the synthesis of 1,4-disubstituted derivatives that are not accessible from the 3,3-dimethyl isomer . This differential reactivity is crucial for constructing diverse compound libraries and for accessing bioactive 1,4-disubstituted piperazin-2-ones, such as selective late sodium current inhibitors where N1 and N4 substituents independently tune potency and selectivity [2].

Synthetic Chemistry Reactivity Heterocycle Functionalization

Comparative Physicochemical Boundaries: Molecular Weight and cLogP Differentiation from Parent Scaffold

The molecular weight of 3,6-dimethylpiperazin-2-one hydrochloride (164.63 g/mol) represents a 20.5% increase over the parent piperazin-2-one hydrochloride (136.58 g/mol), attributable to the two methyl groups . This difference, while modest in absolute terms, shifts the compound into a distinct property space for fragment-based drug discovery (FBDD): fragment hit leads typically require MW < 250 Da, and the 164.63 Da form with the hydrochloride offers improved ligand efficiency (LE) potential compared to the 136.58 Da parent that lacks the methyl substituents necessary for productive hydrophobic interactions [1]. The predicted logP for the free base (C₆H₁₂N₂O) is approximately 0.5 log units higher than that of piperazin-2-one (cLogP ~ -1.5 vs. -2.0), indicating enhanced passive membrane permeability while remaining within favorable drug-like property space . In class-level comparisons, 3,3-dimethylpiperazin-2-one (MW 128.17 g/mol, free base) has a cLogP approximately 0.3 units lower than the 3,6-dimethyl isomer due to greater exposure of the polar amide group to solvent, making the 3,6-dimethyl pattern preferable when balancing potency with permeability in CNS programs .

Physicochemical Properties Drug-Likeness Lead Optimization

High-Yield Application Scenarios for 3,6-Dimethylpiperazin-2-one Hydrochloride in Pharmaceutical R&D


Stereospecific Synthesis of NK₁ Receptor Antagonists (e.g., Aprepitant Intermediates)

The defined (3R,6R) stereochemistry of 3,6-dimethylpiperazin-2-one hydrochloride is directly applicable to the synthesis of aprepitant and related NK₁ receptor antagonist intermediates [1]. Substituting racemic or epimeric mixtures of the piperazinone building block results in a final product enantiomeric excess (ee) that is directly proportional to the ee of the starting material. Procuring CAS 4921-66-8 with confirmed chiral purity eliminates asymmetric resolution steps that can reduce overall yields by 30-50% [2].

Divergent Library Synthesis of 1,4-Disubstituted Piperazin-2-ones for Late Sodium Current Inhibitor Programs

The presence of two reactive secondary amine sites in 3,6-dimethylpiperazin-2-one hydrochloride enables sequential N1 and N4 functionalization to generate diverse 1,4-disubstituted libraries . In contrast, 3,3-dimethylpiperazin-2-one provides only one reactive site, limiting library diversity per building block. This makes the 3,6-dimethyl isomer the preferred starting material for SAR programs targeting late I_Na inhibitors or other cardiovascular ion channel modulators where N1 and N4 substituent variation is a key optimization parameter [3].

Fragment-Based Drug Discovery (FBDD) Screening Collections with Aqueous-Compatible Physicochemical Profiles

With an MW of 164.63 g/mol (within the Rule of Three threshold for fragment hits), aqueous solubility ≥25 mg/mL in the hydrochloride salt form, and enhanced lipophilicity (cLogP ~ -1.5) compared to the parent piperazin-2-one, this compound is well-suited for inclusion in fragment screening libraries [4]. The aqueous solubility eliminates DMSO-induced aggregation artifacts commonly encountered with fragment hits that require organic co-solvents, thereby improving hit confirmation rates in SPR and TSA screening campaigns [5].

Chiral Pool Starting Material for Asymmetric Synthesis of CNS-Targeted Piperazinone-Based APIs

The (3R,6R) enantiomer serves as a chiral pool starting material for constructing CNS-active compounds where stereochemistry critically influences target binding and pharmacokinetics . The 3,6-dimethyl substitution confers a 0.5 log unit increase in cLogP over the parent scaffold, which correlates with improved blood-brain barrier penetration potential—a key requirement for CNS drug candidates . This measurable property advantage differentiates it from the more polar, unsubstituted piperazin-2-one in CNS programs.

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